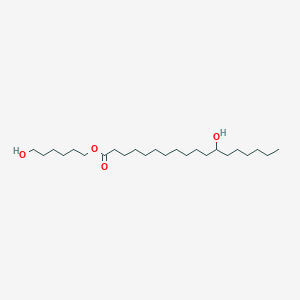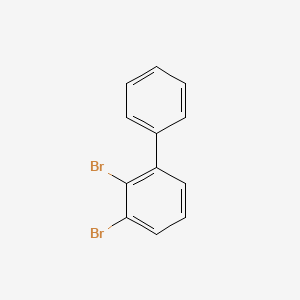
1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione is a chemical compound characterized by its unique structure, which includes a long aliphatic chain and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of octadec-1-en-1-ylamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Octadec-1-enyl)-sn-glycero-3-phosphoethanolamine
- 1-(Octadec-1-enyl)-sn-glycero-3-phosphoethanolamine zwitterion
Uniqueness
1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione is unique due to its specific structure, which combines a long aliphatic chain with a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
112527-21-6 |
|---|---|
Fórmula molecular |
C22H37NO2 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
1-octadec-1-enylpyrrole-2,5-dione |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(23)25/h17-20H,2-16H2,1H3 |
Clave InChI |
MFBWWGXSZLGPRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)


![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)


![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
